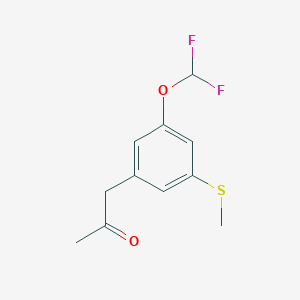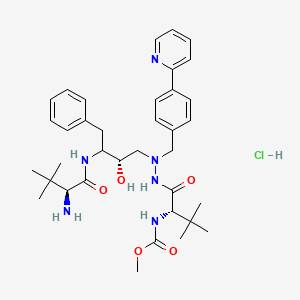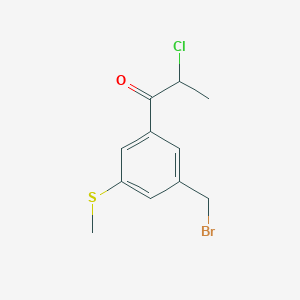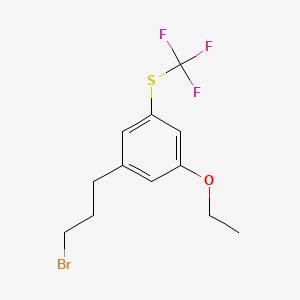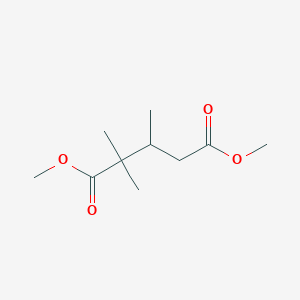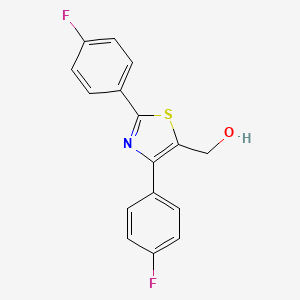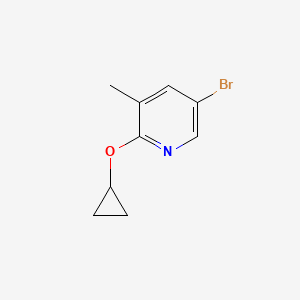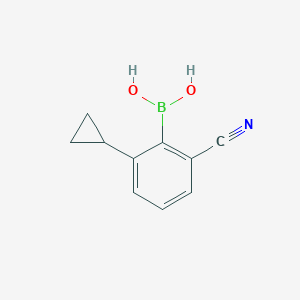
(2-Cyano-6-cyclopropylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyano-6-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C10H10BNO2. It is a derivative of phenylboronic acid, characterized by the presence of a cyano group and a cyclopropyl group attached to the phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-6-cyclopropylphenyl)boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction conditions often include a base such as potassium acetate and are carried out under mild conditions to ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow setups for handling organolithium chemistry on a multigram scale . This method allows for efficient synthesis with high throughput, making it suitable for large-scale production.
化学反应分析
Types of Reactions: (2-Cyano-6-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling aryl or vinyl halides with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium acetate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
科学研究应用
(2-Cyano-6-cyclopropylphenyl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (2-Cyano-6-cyclopropylphenyl)boronic acid in chemical reactions involves the formation of boronate esters with diols and other nucleophiles . In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Phenylboronic Acid: Lacks the cyano and cyclopropyl groups, making it less sterically hindered and potentially less reactive in certain reactions.
3-Formylphenylboronic Acid and 4-Formylphenylboronic Acid: These compounds have formyl groups instead of cyano and cyclopropyl groups, leading to different reactivity and applications.
Uniqueness: (2-Cyano-6-cyclopropylphenyl)boronic acid is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the cyano group can enhance its electron-withdrawing properties, while the cyclopropyl group can introduce steric effects that impact its behavior in various reactions .
属性
分子式 |
C10H10BNO2 |
|---|---|
分子量 |
187.00 g/mol |
IUPAC 名称 |
(2-cyano-6-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c12-6-8-2-1-3-9(7-4-5-7)10(8)11(13)14/h1-3,7,13-14H,4-5H2 |
InChI 键 |
OUYJVCGIMFRKTP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC=C1C2CC2)C#N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)
![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)
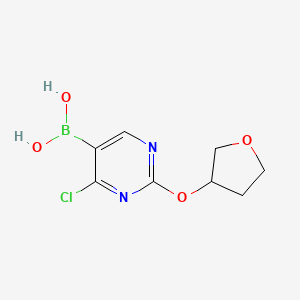

![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14073233.png)
